![molecular formula C14H11NOS B11868100 2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918107-52-5](/img/structure/B11868100.png)
2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Naphthalen-1-ylmethyl)isothiazol-3(2H)-one is a heterocyclic compound that features a naphthalene ring attached to an isothiazolone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one typically involves the reaction of naphthalen-1-ylmethyl halides with isothiazol-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to promote the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Naphthalen-1-ylmethyl)isothiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazolone ring to a thiazolidine ring.
Substitution: The naphthalen-1-ylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted isothiazolones with different functional groups.
Aplicaciones Científicas De Investigación
2-(Naphthalen-1-ylmethyl)isothiazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular signaling pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential cellular processes, leading to the death of microbial cells or the inhibition of cancer cell proliferation. The exact molecular pathways involved depend on the specific application and target organism.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)isothiazol-3(2H)-one: Similar structure but with a pyridine ring instead of a naphthalene ring.
2-(Phenylmethyl)isothiazol-3(2H)-one: Contains a phenylmethyl group instead of a naphthalen-1-ylmethyl group.
2-(Benzyl)isothiazol-3(2H)-one: Features a benzyl group in place of the naphthalen-1-ylmethyl group.
Uniqueness
2-(Naphthalen-1-ylmethyl)isothiazol-3(2H)-one is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
918107-52-5 |
|---|---|
Fórmula molecular |
C14H11NOS |
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
2-(naphthalen-1-ylmethyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C14H11NOS/c16-14-8-9-17-15(14)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2 |
Clave InChI |
RFOXRRVWKIDYHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CN3C(=O)C=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


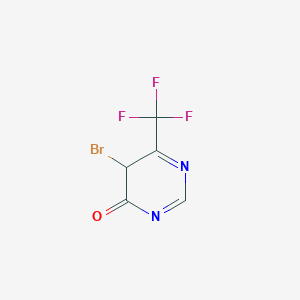


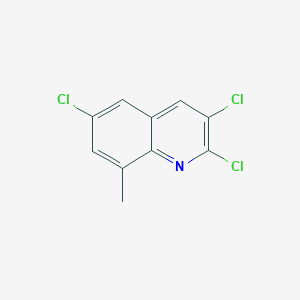

![6-[(2-methylphenyl)methoxy]-7H-purine](/img/structure/B11868046.png)

![Isoindolo[2,1-a]quinoline-5,11-dione](/img/structure/B11868051.png)
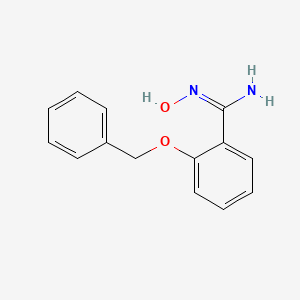
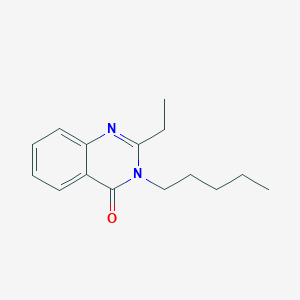
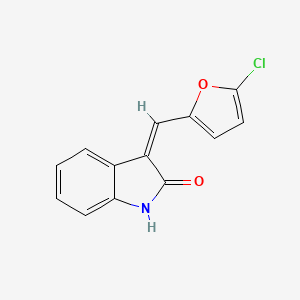
![3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B11868072.png)
![6-Benzoyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11868091.png)
![cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11868092.png)
